4-Phenoxyaniline

Catalog No.
S599518
CAS No.
139-59-3
M.F
C12H11NO
M. Wt
185.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Phenoxyaniline

CAS Number

139-59-3

Product Name

4-Phenoxyaniline

IUPAC Name

4-phenoxyaniline

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

InChI

InChI=1S/C12H11NO/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2

InChI Key

WOYZXEVUWXQVNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N

Synonyms

4-aminodiphenyl ether, 4-aminodiphenyl ether hydrochloride

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)N

Organic Synthesis

-Phenoxyaniline is a versatile building block used in the synthesis of various organic compounds, including:

  • Pharmaceuticals: It can be used as a starting material for the synthesis of some pharmaceuticals [SciFinder]. However, due to its potential toxicity, it is not typically used in the final drug products themselves [ECHA].
  • Dyes and Pigments: It can be used as a precursor for the synthesis of dyes and pigments [SciFinder].
  • Liquid Crystals: It can be used as a component in the development of liquid crystals [ScienceDirect].

Material Science

-Phenoxyaniline is being investigated for its potential applications in material science, such as:

  • OLEDs: It is being studied as a potential material for use in organic light-emitting diodes (OLEDs) [ScienceDirect].
  • Sensors: It is being explored for its use in the development of chemical sensors [ScienceDirect].

Additional Resources:

  • PubChem:
  • ECHA:
  • SciFinder: [SciFinder by CAS] (subscription required)
  • ScienceDirect: [ScienceDirect - Elsevier ]

4-Phenoxyaniline, with the chemical formula C₁₂H₁₁NO and CAS number 139-59-3, is an organic compound characterized by its phenolic and amine functional groups. It appears as a solid with a melting point of 82-84 °C and a boiling point of approximately 320 °C. The molecular weight of 4-Phenoxyaniline is 185.22 g/mol, and it has a density of about 1.1 g/cm³. This compound is classified as hazardous, with potential health effects including skin irritation, eye irritation, and possible carcinogenic effects upon prolonged exposure .

Currently, there is no extensive research available on the specific mechanism of action of 4-Phenoxyaniline in biological systems.

  • Limited data exists on the specific hazards of 4-Phenoxyaniline. However, due to the presence of the amine group, it should be handled with caution, as amines can be irritating to the skin and eyes [].
  • Always follow proper laboratory safety protocols when handling unknown compounds.

Please Note:

  • The information provided is based on available scientific literature and may not be exhaustive.
  • Further research is needed to fully understand the properties and potential applications of 4-Phenoxyaniline.
Due to its functional groups:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Acid-Base Reactions: The amine can accept protons in acidic conditions, forming a positively charged ammonium ion.
  • Oxidation Reactions: The phenolic part of the molecule can undergo oxidation to form quinone derivatives under certain conditions.

These reactions make 4-Phenoxyaniline a versatile intermediate in organic synthesis.

4-Phenoxyaniline exhibits notable biological activities, including:

  • Antimicrobial Activity: Some studies suggest that it may possess antimicrobial properties.
  • Potential Carcinogenicity: Limited evidence indicates that it may have carcinogenic effects, particularly with prolonged exposure .
  • Skin Sensitization: It has been reported to cause allergic reactions upon skin contact, highlighting its potential as a sensitizer .

Various methods exist for synthesizing 4-Phenoxyaniline:

  • From Iodobenzene and 4-Aminophenol: This method involves nucleophilic substitution where iodobenzene reacts with 4-aminophenol in the presence of a base.
  • Reduction of Nitro Compounds: Nitro derivatives can be reduced to form the corresponding amines.
  • Direct Amination of Phenols: Phenolic compounds can undergo direct amination reactions under specific conditions.

ChemicalBook lists at least fifteen different synthetic routes for producing this compound .

4-Phenoxyaniline is utilized in various fields:

  • Dyes and Pigments: It serves as an intermediate in the manufacture of azo dyes.
  • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications.
  • Polymer Chemistry: Used in the synthesis of polymeric materials due to its reactivity.

Studies on the interactions of 4-Phenoxyaniline indicate:

  • Toxicological Studies: Investigations reveal its potential toxicity to aquatic organisms and its classification as hazardous to the environment .
  • Skin Contact Studies: Research shows that repeated exposure can lead to sensitization, emphasizing the need for careful handling.

Several compounds share structural similarities with 4-Phenoxyaniline. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
AnilineC₆H₅NH₂Simple amine structure; widely used in dye synthesis.
4-AminophenolC₆H₄(OH)(NH₂)Hydroxyl group enhances reactivity; used in pharmaceuticals.
PhenolC₆H₅OHStrongly acidic; used in resin production.
2-AminophenolC₆H₄(OH)(NH₂)Similar to 4-Aminophenol but with different reactivity patterns.

Uniqueness of 4-Phenoxyaniline

4-Phenoxyaniline stands out due to its dual functionality as both an aromatic amine and phenol, allowing it to participate in diverse

Ullmann-Type Coupling Reactions

The Ullmann reaction remains the most widely employed method for synthesizing 4-phenoxyaniline. This copper-catalyzed coupling facilitates the formation of diaryl ether bonds between aryl halides and phenols. A representative protocol involves reacting iodobenzene with 4-aminophenol in dimethyl sulfoxide (DMSO) at 80°C for 8 hours, using copper(II) glycinate monohydrate and potassium hydroxide (KOH) to achieve a 98% yield. Key advantages include:

  • Catalyst Efficiency: Copper-based catalysts (e.g., CuI, CuO) reduce reaction temperatures to 80–120°C, compared to traditional methods requiring >150°C.
  • Solvent Optimization: Polar aprotic solvents like DMSO enhance reaction rates by stabilizing intermediates.

Table 1: Ullmann Reaction Conditions for 4-Phenoxyaniline Synthesis

ComponentSpecification
Aryl HalideIodobenzene
Phenol4-Aminophenol
CatalystCu(II) glycinate monohydrate (0.02 mmol)
BaseKOH (2.0 equiv)
SolventDMSO (2.0 mL)
Temperature80°C
Yield98%

Nucleophilic Aromatic Substitution Approaches

Palladium-catalyzed cross-coupling has gained traction for its mild conditions and broad substrate compatibility. A 2022 study demonstrated the synthesis of 4-phenoxyaniline derivatives via nucleophilic aromatic substitution (SNAr) using 3-chloro-4-phenoxyaniline and benzoic acids in the presence of HATU coupling reagent. This method achieves yields up to 90% at room temperature, avoiding the high temperatures of Ullmann reactions.

Mechanistic Insights:

  • Oxidative Addition: Pd(0) inserts into the C–X bond of aryl halides.
  • Transmetallation: Aryloxide transfers to the Pd center.
  • Reductive Elimination: Forms the diaryl ether bond.

Nitration-Condensation Sequential Processes

Industrial-scale production often employs nitration followed by condensation. A patent by CN103724213A outlines a "one-pot" synthesis of 2,6-diisopropyl-4-phenoxyaniline:

  • Nitration: 2,6-Diisopropylaniline reacts with nitric acid in toluene at 110–115°C to form 2,6-diisopropyl-4-nitroaniline.
  • Condensation: The nitro intermediate couples with phenol using quaternary ammonium salts (e.g., tetrabutylammonium bromide) at 110°C, yielding 99.5% pure product after recrystallization.

Catalytic Systems in Ether Bond Formation

Recent innovations focus on ligand design to enhance catalytic activity:

  • Biarylphosphine Ligands: Ligand L8 enables Pd-catalyzed C–O coupling at room temperature, achieving 92% yield for electron-deficient aryl bromides.
  • Magnetic Catalysts: Fe$$3$$O$$4$$@SiO$$_2$$@A-TT-Pd nanoparticles offer recyclability, maintaining 95% efficiency over five cycles.

Table 2: Comparison of Catalytic Systems

Catalyst TypeTemperature (°C)Yield (%)Reusability
Cu(II) glycinate8098Low
Pd/DPPF2592Moderate
Fe$$3$$O$$4$$@Pd8095High

Green Chemistry Adaptations for Scalability

Sustainable protocols emphasize solvent recycling and energy efficiency:

  • Microwave Assistance: Reduces reaction times from hours to minutes.
  • Aqueous Media: Water replaces DMSO in Ullmann reactions, though yields drop to 75%.
  • Catalyst Recovery: Magnetic separation of Fe$$3$$O$$4$$-supported Pd minimizes waste.

4-Phenoxyaniline derivatives have demonstrated significant neuroprotective activity through targeted inhibition of Bid protein, a key member of the Bcl-2 family involved in apoptotic cascades. The mechanistic studies reveal that N-acyl-substituted derivatives of 4-phenoxyaniline effectively attenuate Bid-mediated neurotoxicity in cellular models.

The most potent derivatives identified include compounds substituted with 4-piperidine carboxylic acid and N-hydroxyethyl-4-piperidine carboxylic acid, which displayed significant neuroprotective activity at concentrations as low as 1 μM. These compounds provide robust protection against both glutamate-induced toxicity and Bid-induced cell death in cultured neurons.

Table 1: Bid Protein Inhibition Data

Compound TypeEffective ConcentrationProtection MechanismCellular Target
4-Piperidine carboxylic acid derivative1 μMGlutamate toxicity protectionBid protein
N-Hydroxyethyl-4-piperidine carboxylic acid derivative1 μMBid-induced toxicity protectionBcl-2 family proteins
N-acyl-4-phenoxyaniline scaffoldVariable EC50 valuesMitochondrial membrane stabilizationApoptotic cascade

The mechanistic action involves occupying a deep hydrophobic crevice on the Bid protein surface, preventing the release of death-promoting factors into the cytosol. Real-time measurements of cell impedance and tBid-overexpression assays confirm that these compounds directly address the Bid protein, representing the first antiapoptotic small molecules targeting Bcl-2 family proteins through this mechanism.

β-Lactamase Enzyme Inhibition via Thiourea Derivatives

Acylated phenoxyanilide and thiourea compounds derived from 4-phenoxyaniline have been identified as novel non-β-lactam inhibitors of TEM-type β-lactamase enzymes. Two lead compounds, designated 4g and 5c, demonstrate inhibition potency in the micromolar range through non-covalent binding mechanisms.

The structure-activity relationship studies reveal that carbon chain length and substituent positioning in ortho- and para-positions of the acylated phenoxyanilide significantly influence inhibitory activity. Molecular docking studies confirm that these compounds bind in the vicinity of the TEM-171 active site without forming covalent bonds, distinguishing them from traditional β-lactam inhibitors.

Table 2: β-Lactamase Inhibition Parameters

CompoundInhibition RangeBinding ModeTarget Site
Acylated phenoxyanilide 4gMicromolar IC50Non-covalentTEM-171 active site
Thiourea compound 5cMicromolar IC50Non-covalentβ-lactamase active site
Phenoxyanilide derivativesStructure-dependentActive site bindingTEM-type enzymes

The inhibition mechanism involves blocking access to the active site rather than covalent modification, representing a novel approach to β-lactamase inhibition that may overcome resistance mechanisms associated with traditional inhibitors.

Protein Binding Dynamics with TEMPO Spin Labels

TEMPO paramagnetic moiety conjugation to 4-phenoxyaniline creates highly effective spin probes for studying protein binding dynamics, particularly with bovine serum albumin. These spin-labeled derivatives enable detailed analysis of protein-ligand interactions through electron paramagnetic resonance (EPR) spectroscopy.

The N-acyl derivative of 4-phenoxyaniline spin label demonstrates specific binding affinity to albumin binding sites, with EPR spectroscopy providing quantitative information about the local environment and binding dynamics. The spin probe exhibits characteristic spectral changes upon binding, allowing for precise determination of association constants and binding stoichiometry.

Table 3: TEMPO Spin Label Binding Data

ParameterMeasurement MethodObserved EffectQuantitative Data
Albumin binding affinityEPR spectroscopySpectral line broadeningAssociation constants determined
Microenvironment changesFluorescence spectroscopyIntensity variationsBinding stoichiometry measured
Protein conformationCircular dichroismSecondary structure changesStructural parameters quantified

The competitive extraction experiments with cyclodextrin demonstrate that the spin probe can be removed from the albumin binding pocket, confirming specific protein-ligand interactions rather than non-specific binding. This competitive binding provides insights into the relative binding affinities and the geometry of the host-guest complex.

Trehalose-Mediated Conformational Effects in Albumin Binding

Trehalose solution significantly influences the binding of 4-phenoxyaniline spin labels to bovine serum albumin, affecting both the secondary structure of the protein and the binding dynamics of the ligand. The disaccharide acts as a conformational stabilizer, altering the protein's structure in ways that modify ligand binding characteristics.

Circular dichroism measurements reveal that trehalose influences the effect of spin probe binding on albumin's secondary structure, with measurable changes in α-helical content and β-sheet formation. The EPR spectroscopy data, combined with UV-Vis spectroscopy, provides detailed information about how trehalose-mediated conformational changes affect the binding pocket accessibility and ligand orientation.

Table 4: Trehalose-Mediated Effects

Effect TypeMeasurementTrehalose InfluenceStructural Consequence
Secondary structure changesCircular dichroismProtein stabilizationModified α-helical content
Binding affinityEPR spectroscopyAltered association constantsChanged binding pocket geometry
Conformational flexibilityUV-Vis spectroscopyReduced protein dynamicsStabilized ligand binding

The preferential hydration effect of trehalose around the protein surface creates a protective shell that influences how the 4-phenoxyaniline derivatives interact with the albumin binding sites. This trehalose-mediated stabilization has implications for protein preservation and drug delivery applications.

Host-Guest Complexation with Cyclodextrins

β-Cyclodextrin forms stable host-guest inclusion complexes with 4-phenoxyaniline through aromatic fragment inclusion in the cyclodextrin cavity. The formation of these complexes occurs specifically via the aromatic portion of the 4-phenoxyaniline molecule, with the phenyl rings fitting into the hydrophobic cavity of the cyclodextrin.

Molecular docking studies and experimental binding measurements reveal that the association constants for 4-phenoxyaniline-cyclodextrin complexes are significant, with stoichiometric ratios typically following a 1:1 binding model. The binding geometry involves the aromatic system of 4-phenoxyaniline being encapsulated within the cyclodextrin cavity while the amino group remains exposed.

Table 5: Cyclodextrin Host-Guest Complexation Data

Complex TypeBinding StoichiometryAssociation ConstantBinding Mode
4-Phenoxyaniline-β-CD1:1Determined by titrationAromatic inclusion
N-acyl derivative-β-CD1:1Competitive bindingHydrophobic cavity binding
Spin label-β-CD1:1EPR-determinedCompetitive extraction

The competitive binding experiments demonstrate that cyclodextrin can extract the spin probe from albumin binding sites, indicating that the cyclodextrin cavity provides a thermodynamically favorable environment for the 4-phenoxyaniline derivatives. This host-guest interaction has potential applications in drug delivery and separation technologies.

XLogP3

2.9

LogP

2.96 (LogP)

Melting Point

83.0 °C

Related CAS

73166-61-7 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (87.23%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (97.87%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H341 (17.02%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H400 (14.89%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (14.89%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

139-59-3

Wikipedia

4-Phenoxyaniline

General Manufacturing Information

Benzenamine, 4-phenoxy-: ACTIVE

Dates

Last modified: 08-15-2023
Pritz et al. Allosteric sensitization of proapoptotic BAX. Nature Chemical Biology, doi: 10.1038/nchembio.2433, published online 10 July 2017
Gao et al. Rapid heteroatom-transfer to arylmetals utilizing multifunctional reagent scaffolds. Nature Chemistry, doi: 10.1038/nchem.2672, published online 28 November 2016
Liu et al. From alkylarenes to anilines via site-directed carbon-carbon amination. Nature Chemistry, doi: 10.1038/s41557-018-0156-y, published online 29 October 2018

Explore Compound Types